

# Techniques for Measuring AAL-149 Activity: Application Notes and Protocols

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## Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

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## Introduction

**AAL-149** is a synthetic analog of the immunomodulatory drug FTY720 (fingolimod). Unlike FTY720, which is a pro-drug that becomes phosphorylated in vivo to act as a potent agonist of sphingosine-1-phosphate (S1P) receptors, **AAL-149** is non-phosphorylatable and does not target S1P receptors.<sup>[1]</sup> Instead, **AAL-149** has been identified as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein that combines a cation channel with a C-terminal kinase domain.<sup>[1][2]</sup> TRPM7 is implicated in a variety of cellular processes, including magnesium and calcium homeostasis, cell proliferation, migration, and inflammatory responses.<sup>[3][4][5]</sup> Inhibition of TRPM7 by **AAL-149** has been shown to exert multimodal anti-inflammatory effects, making it a valuable tool for research in inflammation and immunology.<sup>[1]</sup>

These application notes provide detailed protocols for measuring the activity of **AAL-149**, focusing on its inhibitory effect on the TRPM7 channel and its downstream anti-inflammatory consequences.

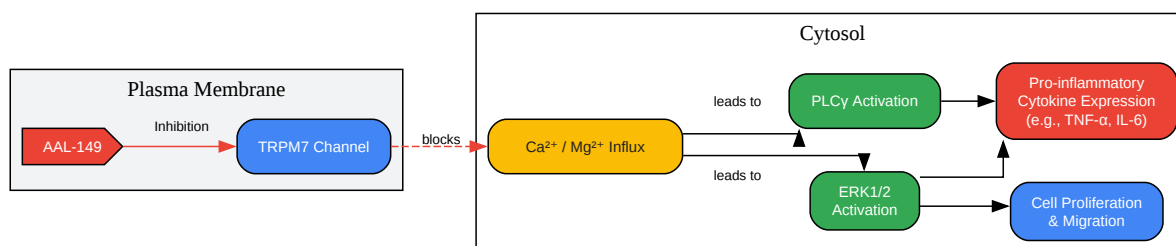
## Quantitative Data Summary

The following table summarizes the inhibitory potency of **AAL-149** and related compounds on the TRPM7 channel. This data is essential for determining appropriate experimental concentrations and for comparing the activity of **AAL-149** with other known TRPM7 inhibitors.

Compound	Target	Assay Type	IC50 (μM)	Reference
AAL-149	TRPM7	Patch-clamp electrophysiology	1.081	[1][6]
FTY720 (Fingolimod)	TRPM7	Patch-clamp electrophysiology	0.72	[6]
VPC01091.4	TRPM7	Patch-clamp electrophysiology	0.665	[6]
L-threo-sphingosine	TRPM7	Patch-clamp electrophysiology	3.379	[6]
NS8593	TRPM7	Patch-clamp electrophysiology	-	[7][8]

## Signaling Pathway of TRPM7 Inhibition by AAL-149

TRPM7 is a constitutively active channel permeable to several divalent cations, including  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ . The influx of these ions through TRPM7 can trigger various downstream signaling cascades. **AAL-149**, by inhibiting the TRPM7 channel, blocks this initial influx, thereby modulating these pathways. The diagram below illustrates the key signaling events affected by **AAL-149**-mediated TRPM7 inhibition.



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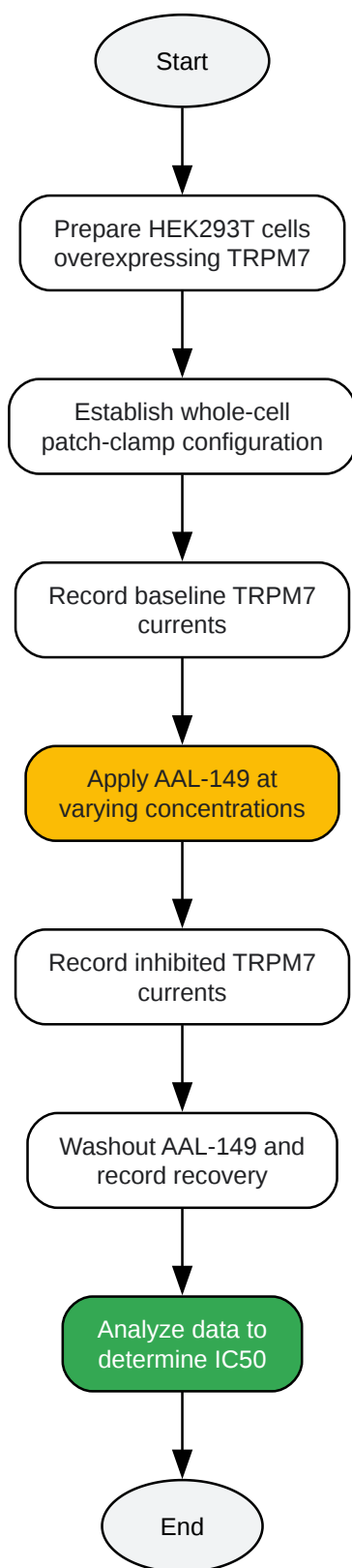
TRPM7 signaling pathway and the inhibitory action of **AAL-149**.

## Experimental Protocols

### Measurement of TRPM7 Channel Inhibition using Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to directly measure the inhibitory effect of **AAL-149** on TRPM7 channel currents. This method offers high temporal and voltage resolution, providing a direct assessment of channel function.

Experimental Workflow:



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Workflow for patch-clamp electrophysiology experiment.

#### Materials:

- HEK293T cells
- TRPM7 expression vector
- Transfection reagent
- DMEM supplemented with 10% FBS
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries
- **AAL-149** stock solution (in DMSO or ethanol)
- Extracellular solution (in mM): 140 NaCl, 3 CaCl<sub>2</sub>, 2.8 KCl, 10 HEPES-NaOH, 11 glucose (pH 7.2)[7]
- Intracellular solution (in mM): 120 Cs-glutamate, 8 NaCl, 10 Cs-EGTA, 5 EDTA (pH 7.2)[7]

#### Procedure:

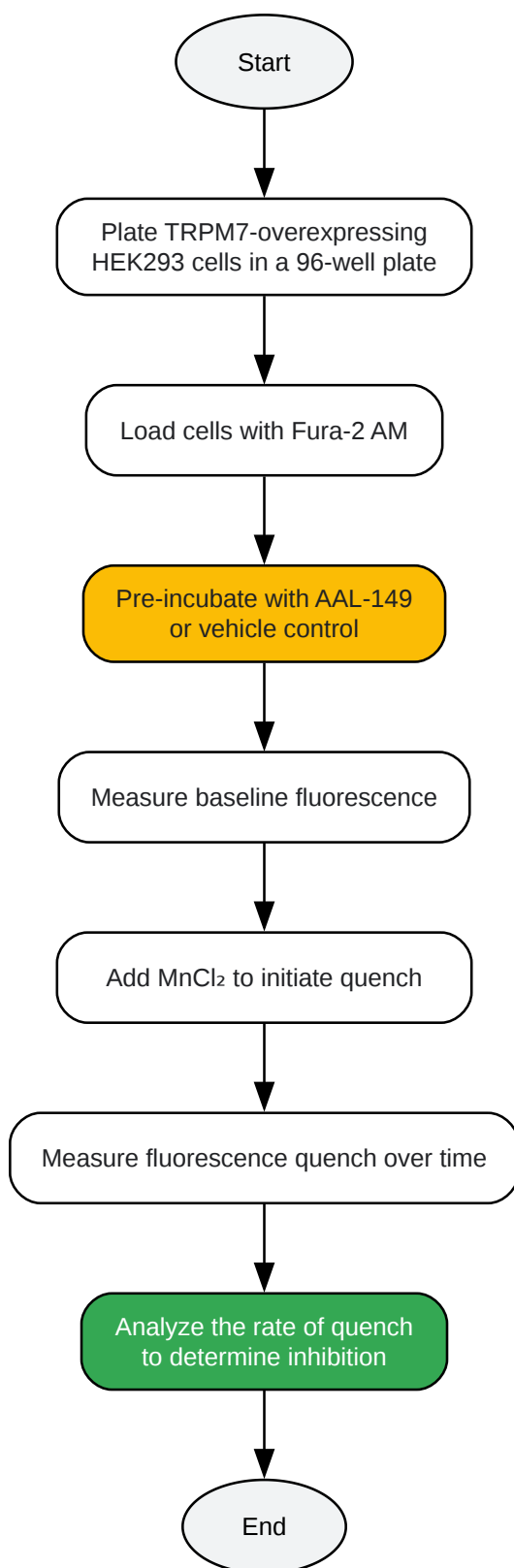
- Cell Preparation:
  - One day prior to the experiment, transfect HEK293T cells with the TRPM7 expression vector using a suitable transfection reagent.
  - Plate the transfected cells onto glass coverslips.
- Patch-Clamp Recording:
  - Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
  - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
  - Establish a whole-cell patch-clamp configuration on a single, transfected cell.

- Apply a voltage ramp from -100 mV to +100 mV over 50 ms at a frequency of 0.5 Hz, with a holding potential of 0 mV, to elicit TRPM7 currents.[7]
- Data Acquisition:
  - Record baseline TRPM7 currents for a stable period.
  - Perfuse the recording chamber with the extracellular solution containing **AAL-149** at the desired concentration.
  - Record the inhibited currents until a steady-state is reached.
  - To determine the IC<sub>50</sub>, apply a range of **AAL-149** concentrations in a cumulative or non-cumulative manner.
  - Perform a washout step by perfusing with the **AAL-149**-free extracellular solution to check for reversibility.
- Data Analysis:
  - Measure the peak outward current amplitude at +80 mV.[9]
  - Normalize the inhibited current to the baseline current for each concentration.
  - Plot the normalized current as a function of the **AAL-149** concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Measurement of TRPM7 Activity using a Fluorescence-Based Assay

This high-throughput compatible assay indirectly measures TRPM7 channel activity by monitoring the influx of Mn<sup>2+</sup>, which quenches the fluorescence of the intracellular dye Fura-2. [10][11]

Experimental Workflow:



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Workflow for fluorescence-based TRPM7 activity assay.

#### Materials:

- HEK293 cells stably overexpressing TRPM7
- 96-well black, clear-bottom plates
- Fura-2 AM
- Pluronic F-127
- Probenecid
- Krebs-Ringer-HEPES (KRH) buffer
- $\text{MnCl}_2$  solution
- **AAL-149** stock solution
- Fluorescence plate reader

#### Procedure:

- Cell Plating:
  - Plate TRPM7-HEK293 cells at an optimized density (e.g., 60,000 cells/well) in a 96-well plate and incubate overnight.[\[11\]](#)
- Dye Loading:
  - Wash the cells with KRH buffer.
  - Load the cells with KRH buffer containing Fura-2 AM (e.g., 2  $\mu\text{M}$ ), Pluronic F-127 (e.g., 0.1%), and probenecid (e.g., 2 mM) for 60 minutes at 37°C.[\[11\]](#)
- Compound Incubation:
  - Wash the cells to remove excess dye.

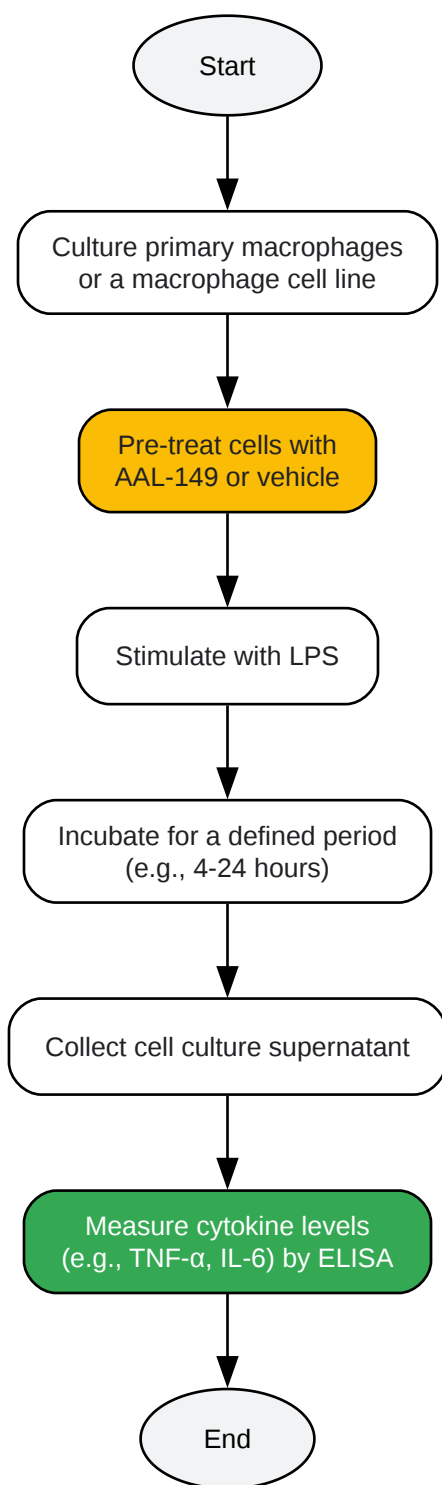


- Pre-incubate the cells with varying concentrations of **AAL-149** or vehicle control for 15 minutes at 37°C.[\[11\]](#)
- Fluorescence Measurement:
  - Measure the baseline fluorescence using a plate reader with excitation at 340 nm and 380 nm and emission at 510 nm.
  - Add MnCl<sub>2</sub> (e.g., 10 mM) to all wells to initiate the fluorescence quench.[\[11\]](#)
  - Immediately begin kinetic measurements of fluorescence intensity over time.
- Data Analysis:
  - Calculate the rate of fluorescence quench for each well.
  - Normalize the quench rate of **AAL-149**-treated wells to the vehicle control.
  - Plot the normalized quench rate against the concentration of **AAL-149** to determine the extent of inhibition.

## Assessment of Anti-Inflammatory Activity in Macrophages

This protocol evaluates the functional consequence of TRPM7 inhibition by **AAL-149** by measuring the suppression of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:



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Workflow for macrophage anti-inflammatory assay.

Materials:

- Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
- RPMI-1640 medium with 10% FBS
- **AAL-149** stock solution
- Lipopolysaccharide (LPS)
- ELISA kits for TNF- $\alpha$  and IL-6

#### Procedure:

- Cell Culture:
  - Culture macrophages in appropriate medium until they reach the desired confluency.
- Compound Treatment and Stimulation:
  - Pre-treat the cells with various concentrations of **AAL-149** or vehicle control for 1 hour.
  - Stimulate the cells with LPS (e.g., 100 ng/mL).
- Incubation and Supernatant Collection:
  - Incubate the cells for a specified period (e.g., 4 hours for TNF- $\alpha$ , 24 hours for IL-6).
  - Collect the cell culture supernatants.
- Cytokine Measurement:
  - Measure the concentration of TNF- $\alpha$  and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage of inhibition of cytokine production for each **AAL-149** concentration compared to the LPS-stimulated vehicle control.

- Plot the percentage of inhibition against the **AAL-149** concentration to assess its anti-inflammatory potency.

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